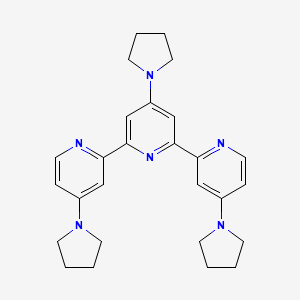
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is a complex organic compound featuring multiple pyrrolidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing scalable techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-pyrrolidinylpyridine: This compound shares the pyrrolidine and pyridine rings but lacks the additional pyrrolidinylpyridinyl groups.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another compound with a similar pyridine core but different substituents, used in coordination chemistry.
Uniqueness
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is unique due to its multiple pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential pharmacological activities set it apart from simpler analogs .
Eigenschaften
CAS-Nummer |
474491-01-5 |
|---|---|
Molekularformel |
C27H32N6 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H32N6/c1-2-12-31(11-1)21-7-9-28-24(17-21)26-19-23(33-15-5-6-16-33)20-27(30-26)25-18-22(8-10-29-25)32-13-3-4-14-32/h7-10,17-20H,1-6,11-16H2 |
InChI-Schlüssel |
IHCLGBZBKUZTCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=NC=C2)C3=CC(=CC(=N3)C4=NC=CC(=C4)N5CCCC5)N6CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



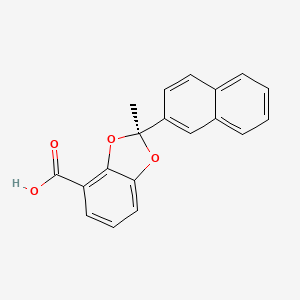
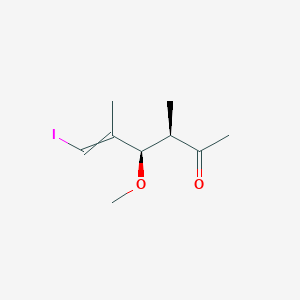
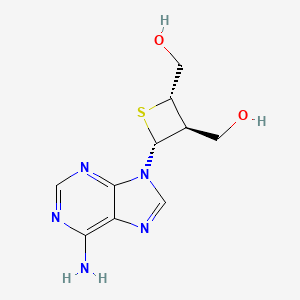


![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)


![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
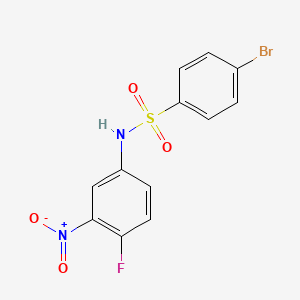
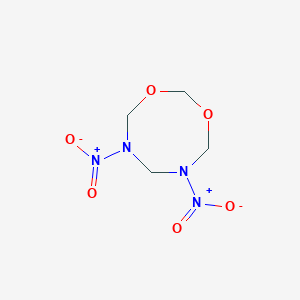
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

